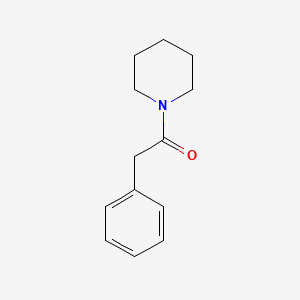

1-(Phenylacetyl)piperidine

Description

Structure

3D Structure

Properties

CAS No. |

3626-62-8 |

|---|---|

Molecular Formula |

C13H17NO |

Molecular Weight |

203.28 g/mol |

IUPAC Name |

2-phenyl-1-piperidin-1-ylethanone |

InChI |

InChI=1S/C13H17NO/c15-13(14-9-5-2-6-10-14)11-12-7-3-1-4-8-12/h1,3-4,7-8H,2,5-6,9-11H2 |

InChI Key |

FKDXAVZBHJWLEM-UHFFFAOYSA-N |

SMILES |

C1CCN(CC1)C(=O)CC2=CC=CC=C2 |

Canonical SMILES |

C1CCN(CC1)C(=O)CC2=CC=CC=C2 |

Other CAS No. |

3626-62-8 |

Origin of Product |

United States |

Foundational & Exploratory

1-(Phenylacetyl)piperidine chemical structure and properties

1-(Phenylacetyl)piperidine: Technical Characterization & Application Guide

Abstract

1-(Phenylacetyl)piperidine (CAS 3626-62-8) is a significant amide intermediate in organic synthesis and medicinal chemistry. Functioning as a lipophilic scaffold, it serves as a core structural motif in the development of analgesics, local anesthetics, and antineoplastic agents. This guide provides a rigorous technical analysis of its physicochemical properties, validated synthesis protocols, and regulatory considerations for researchers in drug discovery.

Chemical Identity & Physicochemical Profiling

1-(Phenylacetyl)piperidine is a tertiary amide formed by the condensation of phenylacetic acid derivatives with piperidine. Its structure features a flexible methylene linker connecting a lipophilic phenyl ring to a polarizable piperidine heterocycle, a configuration known as a "privileged scaffold" in GPCR ligand design.

Table 1: Core Chemical Data

| Property | Specification |

| IUPAC Name | 1-(2-Phenylacetyl)piperidine; 2-Phenyl-1-(piperidin-1-yl)ethanone |

| CAS Registry | 3626-62-8 |

| Molecular Formula | C₁₃H₁₇NO |

| Molecular Weight | 203.28 g/mol |

| Physical State | Viscous oil or low-melting solid (dependent on purity/temperature) |

| Boiling Point | ~170–175 °C at 15 mmHg (Predicted: ~380 °C at 760 mmHg) |

| Solubility | Soluble in DCM, EtOAc, MeOH; Insoluble in water |

| LogP (Calc) | 2.2 ± 0.2 (Lipophilic) |

| pKa | Non-ionizable (Amide nitrogen is neutral) |

Synthesis & Manufacturing Protocol

Expertise & Experience: While direct thermal dehydration of phenylacetic acid and piperidine is possible, it is kinetically sluggish and prone to byproduct formation. The Schotten-Baumann reaction (using phenylacetyl chloride) or DCC-mediated coupling are the industry standards for high-yield, high-purity synthesis.

Protocol: Acyl Chloride Coupling (Schotten-Baumann Conditions)

Note: This protocol prioritizes purity and ease of workup.

Reagents:

-

Phenylacetyl chloride (1.0 eq) [List I Precursor - Handle with Compliance]

-

Piperidine (1.1 eq) [List II Chemical]

-

Triethylamine (Et₃N) (1.2 eq) or NaOH (10% aq)

-

Dichloromethane (DCM) (Solvent)

Step-by-Step Methodology:

-

Preparation: Charge a 3-neck round-bottom flask with Piperidine (1.1 eq) and Et₃N (1.2 eq) in dry DCM (10 mL/g substrate) under nitrogen atmosphere. Cool to 0°C.

-

Addition: Dropwise add Phenylacetyl chloride (1.0 eq) diluted in DCM over 30 minutes. Critical: Maintain temperature < 5°C to prevent polymerization or side-reactions.

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC (Hexane:EtOAc 3:1).

-

Quench & Workup:

-

Purification: Concentrate in vacuo. The crude oil often crystallizes upon standing or can be recrystallized from Hexane/Et₂O if solid; otherwise, purify via flash chromatography (SiO₂, 0-20% EtOAc in Hexane).

Synthesis Workflow Diagram

Caption: Optimized Schotten-Baumann synthesis workflow for 1-(Phenylacetyl)piperidine.

Analytical Profiling & Characterization

To validate the structure, the following spectral data must be confirmed. The amide bond rotation often results in broad or split signals in NMR at room temperature.

-

¹H NMR (400 MHz, CDCl₃):

-

δ 7.20–7.35 (m, 5H): Phenyl aromatic protons.

-

δ 3.72 (s, 2H): Benzylic methylene (-CH₂-CO-). Diagnostic Peak.

-

δ 3.55 (m, 2H) & 3.38 (m, 2H): Piperidine N-CH₂ protons (often distinct due to restricted rotation).

-

δ 1.50–1.65 (m, 6H): Piperidine C-CH₂ protons.

-

-

IR Spectrum (ATR):

-

1630–1650 cm⁻¹: Strong C=O stretch (Tertiary Amide).

-

No N-H stretch (confirms absence of secondary amide/amine impurities).

-

Medicinal Chemistry Applications

1-(Phenylacetyl)piperidine is rarely a final drug but serves as a critical pharmacophore and intermediate .

-

Analgesic Scaffold: The N-acyl piperidine motif mimics the structure of fentanyl and phencyclidine (PCP) derivatives, though the amide functionality significantly alters the binding profile, reducing psychotropic effects while retaining potential anti-nociceptive properties.

-

Peptide Synthesis: It acts as a capping agent or a model substrate for testing novel amide bond formation methodologies.

-

Antineoplaston Research: Related derivatives (e.g., 3-(phenylacetylamino)piperidine-2,6-dione) have been investigated for antineoplastic activity, where the phenylacetyl group acts as a glutamine metabolism modulator.

Mechanism of Action (General Scaffold Utility)

Caption: Pharmacophoric mapping of the phenylacetyl-piperidine scaffold in receptor binding.

Regulatory & Safety Considerations

Regulatory Status (DEA/International):

-

Precursor Control: While 1-(Phenylacetyl)piperidine itself is not always explicitly scheduled, it is synthesized from Phenylacetic Acid (DEA List I Chemical) and Piperidine (DEA List II Chemical) .

-

Watch List: Because it can be hydrolyzed back to Phenylacetic Acid (a direct precursor to Phenyl-2-Propanone/Methamphetamine), this compound is closely monitored. Distribution often requires "Know Your Customer" (KYC) verification to ensure it is not being used as a "masked" precursor.

Safety (GHS Classification):

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

Handling: Use standard PPE (Gloves, Goggles, Fume Hood). Avoid inhalation of vapors during synthesis.

References

-

National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 77184, 1-(Phenylacetyl)piperidine. Retrieved from [Link]

-

Drug Enforcement Administration (DEA). (2024). List I and List II Chemicals. Retrieved from [Link]

-

Organic Chemistry Portal. (2024). Amide Coupling Reagents and Protocols. Retrieved from [Link]

Sources

1-(Phenylacetyl)piperidine molecular weight and formula C13H17NO

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This document provides an in-depth technical overview of 1-(Phenylacetyl)piperidine, a compound of significant interest in synthetic and medicinal chemistry. The guide covers its fundamental physicochemical properties, including a detailed analysis of its molecular weight and chemical formula, C13H17NO. Furthermore, it outlines a standard laboratory-scale synthesis, robust analytical methodologies for characterization and quality control, and a discussion of its pharmacological context. This whitepaper is intended to serve as a comprehensive resource for professionals in drug development and chemical research, providing the necessary data and procedural insights to work with this compound effectively and safely.

Introduction

The piperidine ring is a ubiquitous structural motif in a vast number of pharmaceuticals and natural alkaloids, making its derivatives a cornerstone of modern medicinal chemistry.[1][2] 1-(Phenylacetyl)piperidine, also known by its IUPAC name 2-phenyl-1-(piperidin-1-yl)ethanone, is a tertiary amide incorporating this key heterocyclic scaffold.[3] Its structure is related to several neuropharmacologically active compounds, and it serves as a valuable intermediate or building block in the synthesis of more complex molecular architectures.[4][5] Understanding the precise chemical and physical characteristics of this compound is the first critical step in any research or development pipeline. This guide provides that foundational knowledge, grounded in authoritative data and established scientific protocols.

Physicochemical Properties

The identity and purity of a chemical compound are defined by its physical and chemical properties. For 1-(Phenylacetyl)piperidine, these have been well-characterized. The molecular formula is C13H17NO, confirming the presence of thirteen carbon atoms, seventeen hydrogen atoms, one nitrogen atom, and one oxygen atom.[3] This composition leads to a precise molecular weight that is fundamental for all stoichiometric calculations in synthesis and quantitative analysis.

A summary of its key properties is presented below for rapid reference.

| Property | Value | Source |

| Molecular Formula | C13H17NO | PubChem[3] |

| Molecular Weight | 203.28 g/mol | PubChem[3] |

| IUPAC Name | 2-phenyl-1-piperidin-1-ylethanone | PubChem[3] |

| CAS Number | 3626-62-8 | PubChem[3] |

| Physical Form | Crystalline Powder / Solid | Chem-Impex[4] |

| Boiling Point | 180-184°C (at 20 mmHg) | ChemicalBook[6] |

Synthesis and Mechanistic Considerations

The most common and direct synthesis of 1-(Phenylacetyl)piperidine involves the acylation of piperidine with a phenylacetic acid derivative. The following protocol describes a standard laboratory procedure for its preparation.

The reaction proceeds via a nucleophilic acyl substitution mechanism. Piperidine, a secondary amine, acts as the nucleophile, attacking the electrophilic carbonyl carbon of phenylacetyl chloride. An acid scavenger, such as triethylamine or an excess of piperidine itself, is required to neutralize the hydrochloric acid byproduct, driving the reaction to completion.

-

Preparation : In a round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, dissolve piperidine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM).

-

Cooling : Cool the stirred solution to 0°C using an ice-water bath. This is crucial to control the exothermic nature of the acylation reaction and prevent side reactions.

-

Addition of Acylating Agent : Add phenylacetyl chloride (1.1 eq) dropwise to the cold solution over 15-20 minutes. Maintaining a slow addition rate is essential for temperature control.

-

Reaction : After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let it stir for an additional 2-4 hours to ensure the reaction goes to completion.

-

Work-up : Transfer the reaction mixture to a separatory funnel. Wash sequentially with 1M HCl (to remove excess amine and triethylamine hydrochloride), saturated NaHCO3 solution (to neutralize any remaining acid), and brine.

-

Isolation : Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification : The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel to yield the pure 1-(Phenylacetyl)piperidine.

Analytical Characterization and Quality Control

Confirming the identity and purity of the synthesized compound is a non-negotiable step in any scientific workflow. A combination of chromatographic and spectroscopic techniques is employed for a full characterization.

GC-MS is an ideal technique for the analysis of 1-(Phenylacetyl)piperidine due to its volatility. It provides both the retention time (a measure of purity) and a mass spectrum (a molecular fingerprint).[7] The electron ionization (EI) mass spectrum is characterized by a molecular ion peak (M+) and specific fragmentation patterns that confirm the structure.

Expected Fragmentation Pattern:

-

Molecular Ion (M+) : A peak corresponding to the molecular weight (m/z = 203).

-

Key Fragments : Common fragments would include the tropylium ion (m/z = 91) from the benzyl group and fragments related to the piperidine ring structure.

-

Sample Preparation : Prepare a dilute solution of the compound (~1 mg/mL) in a volatile solvent like ethyl acetate or methanol.

-

Instrument Setup :

-

GC Column : A standard non-polar column (e.g., DB-5ms or HP-5ms).

-

Injector Temperature : 250°C.

-

Oven Program : Start at 100°C, ramp up to 280°C at a rate of 15°C/min.

-

Carrier Gas : Helium at a constant flow rate of 1 mL/min.

-

-

MS Detector Setup :

-

Ionization Mode : Electron Ionization (EI) at 70 eV.

-

Scan Range : m/z 40-450.

-

-

Injection & Analysis : Inject 1 µL of the sample. The resulting chromatogram will show a peak at a specific retention time, and the mass spectrum of that peak should be compared against a reference spectrum or analyzed for the expected fragmentation pattern to confirm identity.[3]

¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure.

-

¹H NMR : Will show distinct signals for the aromatic protons of the phenyl group, the methylene protons adjacent to the carbonyl and phenyl groups, and the protons on the piperidine ring.

-

¹³C NMR : Will confirm the presence of the 13 carbon atoms in their unique chemical environments, including the characteristic carbonyl carbon signal (~170 ppm) and signals for the aromatic and aliphatic carbons.[3]

Pharmacological Profile and Regulatory Status

The piperidine scaffold is a key pharmacophore in many centrally active drugs, including analgesics and antipsychotics.[8][9] While 1-(Phenylacetyl)piperidine itself is not a marketed pharmaceutical, its structure is closely related to precursors and analogues of controlled substances like Phencyclidine (PCP).[5][10] The synthesis and distribution of this compound may be subject to regulatory scrutiny depending on jurisdiction. Professionals working with this chemical must be aware of its potential for misuse and adhere to all local and national regulations regarding its handling, storage, and documentation. Its primary legitimate use is as a research chemical and an intermediate in the synthesis of novel, non-regulated compounds for drug discovery research.[4]

Conclusion

1-(Phenylacetyl)piperidine is a well-defined chemical compound with the formula C13H17NO and a molecular weight of 203.28 g/mol .[3] Its synthesis via standard acylation methods is straightforward, and its identity and purity can be rigorously confirmed using established analytical techniques such as GC-MS and NMR. For researchers and drug development professionals, this compound represents a versatile building block. However, due to its structural relationship with controlled substances, all activities involving 1-(Phenylacetyl)piperidine must be conducted with a high degree of scientific integrity, regulatory awareness, and a commitment to safe laboratory practices.

References

-

PubChem Compound Summary for CID 77184, 1-(Phenylacetyl)piperidine. National Center for Biotechnology Information. [Link]

-

Piperidine, 1-(1-phenylethyl)- | C13H19N | CID 9836988 - PubChem. National Center for Biotechnology Information. [Link]

-

1-Phenylpiperidine | C11H15N | CID 20038 - PubChem. National Center for Biotechnology Information. [Link]

-

Chemical Properties of Piperidine, 1-(2-phenylethyl)- (CAS 332-14-9). Cheméo. [Link]

- Luo, X. et al. (2018). Cp2TiCl2-catalyzed highly regioselective hydroamination of styrenes with hydroxylamines.Supporting Information. (Note: While the primary article is not directly linked, this reference indicates the use of similar compounds in synthetic chemistry research).

-

1-(2-phenylacetyl)piperidine-3-carboxylic acid (C14H17NO3). PubChemLite. [Link]

-

De Paoli, G., et al. (2013). Preparation and analytical characterization of 1-(1-phenylcyclohexyl)piperidine (PCP) and 1-(1-phenylcyclohexyl)pyrrolidine (PCPy) analogues. Drug Testing and Analysis.[Link]

-

Piperidine, 1-(phenylmethyl)-. NIST WebBook. [Link]

-

Synthesis of α-phenyl-1-( R)-(−)-piperidineacetic esters. Academia.edu. [Link]

-

Chen, G., et al. (1959). The pharmacology of 1-(1-phenylcyclohexyl) piperidine-HCl. The Journal of Pharmacology and Experimental Therapeutics.[Link]

- Synthesis of Novel Piperidine Building Blocks and their Use for the Preparation of Donepezil Analogues. University of Cape Town. (Note: This links to a thesis demonstrating synthetic utility of piperidine compounds).

-

Tsymbal, A., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences.[Link]

-

1-(2-phenylacetyl)piperidine-4-carboxylic acid (C14H17NO3). PubChemLite. [Link]

-

Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. International Journal of Novel Research and Development.[Link]

-

Preparation and analytical characterization of 1-(1-phenylcyclohexyl)piperidine (PCP) and 1-(1-phenylcyclohexyl)pyrrolidine (PCPy) analogues. ResearchGate. [Link]

-

Piperidine synthesis. Organic Chemistry Portal. [Link]

-

Measuring PCC contamination of PCP. The Hive Methods Discourse. [Link]

-

Pharmacological Applications of Piperidine Derivatives. Encyclopedia MDPI. [Link]

-

Pharmacological properties of natural piperidine derivatives. ResearchGate. [Link]

-

Piperidine Synthesis. Defense Technical Information Center. [Link]

- Method for measuring content of piperidine impurity in glatiramer acetate sample.

Sources

- 1. mdpi.com [mdpi.com]

- 2. encyclopedia.pub [encyclopedia.pub]

- 3. 1-(Phenylacetyl)piperidine | C13H17NO | CID 77184 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. Preparation and analytical characterization of 1-(1-phenylcyclohexyl)piperidine (PCP) and 1-(1-phenylcyclohexyl)pyrrolidine (PCPy) analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 1-BENZOYLPIPERIDINE | 776-75-0 [chemicalbook.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. ijnrd.org [ijnrd.org]

- 9. researchgate.net [researchgate.net]

- 10. Measuring PCC contamination of PCP , Hive Methods Discourse [chemistry.mdma.ch]

1-(Phenylacetyl)piperidine solubility in DMSO vs water

An In-Depth Technical Guide to the Differential Solubility of 1-(Phenylacetyl)piperidine in DMSO vs. Water

Introduction

1-(Phenylacetyl)piperidine is a tertiary amide built upon a piperidine scaffold. As with any compound intended for use in biological or chemical systems, its solubility characteristics are a foundational parameter dictating its utility and application. The choice of solvent is critical in contexts ranging from drug formulation and high-throughput screening to organic synthesis and analytical chemistry. In drug discovery, for instance, compounds are often stored in a concentrated stock solution, for which Dimethyl Sulfoxide (DMSO) is a near-universal solvent.[1][2] However, for biological assays, these stock solutions are diluted into aqueous media, where poor solubility can lead to compound precipitation and unreliable results.

This technical guide provides a comprehensive analysis of the core principles governing the solubility of 1-(Phenylacetyl)piperidine in two vastly different solvents: water, a polar protic medium, and DMSO, a polar aprotic medium. We will explore the physicochemical properties of the molecule, the intermolecular forces at play, and the theoretical basis for its expected differential solubility. As precise quantitative data for this specific molecule is not widely published, this guide further serves as a practical whitepaper by providing a rigorous, field-proven experimental protocol for researchers to determine these values empirically.

Physicochemical and Structural Profile

To understand solubility, one must first understand the molecule itself. 1-(Phenylacetyl)piperidine (PubChem CID: 77184) possesses distinct regions of varying polarity that dictate its interactions with its environment.[3]

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₇NO | PubChem[3] |

| Molecular Weight | 203.28 g/mol | PubChem[3] |

| IUPAC Name | 2-phenyl-1-piperidin-1-ylethanone | PubChem[3] |

| Structure |

Structural Analysis:

-

Hydrophobic Regions: The molecule features a nonpolar phenyl ring and a largely aliphatic, nonpolar piperidine ring. These two bulky groups constitute a significant portion of the molecule's surface area, predisposing it to favorable interactions with nonpolar environments.

-

Polar Region: The tertiary amide group (-C(=O)N<) provides the primary site of polarity. The carbonyl oxygen (C=O) is a strong hydrogen bond acceptor, while the overall amide group has a significant dipole moment. Crucially, as a tertiary amide, it lacks a hydrogen atom on the nitrogen, meaning it cannot act as a hydrogen bond donor.

The Science of Solubility: Intermolecular Forces at Play

Solubility is governed by the principle that "like dissolves like." This is a macroscopic reflection of the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules.[4][5] A substance dissolves when the energy released from solute-solvent interactions is sufficient to overcome the energy required to break apart solute-solute and solvent-solvent interactions.

Predicted Solubility in Water: A Tale of Unfavorable Interactions

Water is a highly polar, protic solvent characterized by an extensive and powerful three-dimensional network of hydrogen bonds.[6] For a solute to dissolve in water, it must effectively break into this network and form favorable interactions.

1-(Phenylacetyl)piperidine is predicted to have very low solubility in water . The reasoning is twofold:

-

Dominant Hydrophobic Effect: The large, nonpolar surface area of the phenyl and piperidine rings would disrupt the hydrogen-bonding network of water. This is energetically unfavorable, as water molecules would be forced to form a more ordered "cage-like" structure around the hydrophobic regions, a phenomenon known as the hydrophobic effect, which decreases entropy.

-

Insufficient Polar Interactions: The molecule's only strong interaction with water is through its carbonyl oxygen acting as a hydrogen bond acceptor.[7][8] This single point of favorable interaction is insufficient to compensate for the large energetic penalty of solvating the extensive hydrophobic portions of the molecule.

Predicted Solubility in DMSO: A Favorable Partnership

Dimethyl Sulfoxide (DMSO) is a polar aprotic solvent with a high dielectric constant and a large dipole moment.[2] It is an excellent hydrogen bond acceptor via its sulfoxide oxygen but cannot donate hydrogen bonds.[1]

1-(Phenylacetyl)piperidine is predicted to have high solubility in DMSO . This is because DMSO is exceptionally well-suited to solvate molecules with mixed polarity:[2][9]

-

Strong Dipole-Dipole Interactions: The highly polar sulfoxide group of DMSO can engage in strong dipole-dipole interactions with the polar amide group of 1-(Phenylacetyl)piperidine.

-

Dispersion Forces: The two methyl groups on each DMSO molecule can interact favorably via London dispersion forces with the nonpolar phenyl and piperidine rings of the solute.

-

Disruption of Solute-Solute Forces: DMSO is effective at disrupting the crystal lattice forces between molecules of 1-(Phenylacetyl)piperidine, which are primarily based on dipole-dipole and van der Waals interactions.

The diagram below illustrates the key molecular interactions governing the differential solubility.

Caption: Predicted intermolecular interactions driving solubility.

A Self-Validating Protocol for Quantitative Solubility Determination

To move from theoretical prediction to actionable data, empirical measurement is essential. The isothermal shake-flask method is the gold standard for determining equilibrium solubility.[10] The following protocol is designed to be a self-validating system, providing researchers with a reliable means to quantify the solubility of 1-(Phenylacetyl)piperidine.

Principle

An excess amount of the solid solute is agitated in the solvent at a constant temperature for a period sufficient to allow the system to reach equilibrium, forming a saturated solution. The concentration of the solute in the clear supernatant is then measured to determine the solubility.

Materials

-

1-(Phenylacetyl)piperidine (high purity, >98%)

-

Dimethyl Sulfoxide (DMSO), anhydrous, analytical grade

-

Deionized Water, Type I

-

Glass vials (e.g., 4 mL) with PTFE-lined screw caps

-

Analytical balance (readable to 0.01 mg)

-

Temperature-controlled orbital shaker or rotator

-

Benchtop centrifuge with temperature control

-

Syringes and syringe filters (0.22 µm, PTFE for DMSO, PVDF for water)

-

Calibrated positive-displacement pipette

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (UV), or a gravimetric analysis setup (drying oven/vacuum desiccator).

Step-by-Step Methodology

-

Preparation:

-

Label vials clearly for each solvent and replicate (minimum of n=3 is recommended).

-

Add approximately 10-20 mg of 1-(Phenylacetyl)piperidine to each vial. The exact mass is not critical, but it must be in clear excess of what is expected to dissolve.

-

Accurately add a precise volume (e.g., 1.0 mL) of the respective solvent (Water or DMSO) to each vial.

-

-

Equilibration:

-

Securely cap the vials.

-

Place the vials in the temperature-controlled shaker, set to a standard temperature (e.g., 25°C).

-

Agitate the samples at a moderate speed for 24 to 48 hours. Causality Insight: This extended period is crucial to ensure the dissolution process reaches true thermodynamic equilibrium, especially for poorly soluble compounds. A preliminary time-course study can confirm the minimum time required.

-

-

Phase Separation:

-

After equilibration, remove the vials and place them in a temperature-controlled centrifuge set to the same temperature.

-

Centrifuge the samples at high speed (e.g., 10,000 x g) for 15-20 minutes. Trustworthiness Check: This step ensures that any suspended micro-particulates are pelleted, preventing them from artificially inflating the measured concentration.

-

-

Sample Collection and Dilution:

-

Carefully remove the vials from the centrifuge.

-

Using a clean syringe, draw up the clear supernatant. Attach a syringe filter appropriate for the solvent.

-

Discard the first few drops to waste to saturate the filter material, then dispense a precise aliquot of the filtrate into a clean, pre-weighed vial (for gravimetric analysis) or a volumetric flask for dilution (for HPLC analysis).

-

-

Quantification:

-

Method A: Gravimetric Analysis (for DMSO):

-

Accurately weigh the vial containing the DMSO filtrate.

-

Remove the DMSO under high vacuum at a moderate temperature. Expert Tip: DMSO has a high boiling point (189°C), so simple evaporation is impractical. A high-vacuum line or centrifugal evaporator is necessary.

-

Once the solid residue is completely dry, re-weigh the vial. The difference in mass corresponds to the dissolved solute.

-

-

Method B: HPLC Analysis (for Water and DMSO):

-

Prepare a series of calibration standards of 1-(Phenylacetyl)piperidine of known concentrations in the mobile phase.

-

Dilute the collected filtrate samples to fall within the linear range of the calibration curve.

-

Analyze the standards and samples by HPLC.

-

Calculate the concentration in the original filtrate based on the calibration curve and the dilution factor.

-

-

-

Data Reporting:

-

Calculate the solubility in mg/mL.

-

Convert the value to molarity (mol/L) using the molecular weight (203.28 g/mol ).

-

The workflow for this protocol is visualized below.

Caption: Experimental workflow for solubility determination.

Conclusion

Based on a first-principles analysis of molecular structure and intermolecular forces, 1-(Phenylacetyl)piperidine is expected to exhibit a dramatic differential solubility, being highly soluble in DMSO while remaining practically insoluble in water. This disparity is rooted in the molecule's significant hydrophobic character, which is readily accommodated by the polar aprotic nature of DMSO but strongly disfavored by the hydrogen-bonded network of water. For researchers in drug development and chemical sciences, this highlights the critical importance of solvent selection. While DMSO is an invaluable tool for creating stock solutions, the poor aqueous solubility predicted here necessitates careful formulation strategies or structural modifications to ensure bioavailability and relevance in physiological systems. The provided experimental protocol offers a robust framework for obtaining the precise quantitative data needed to guide these critical decisions.

References

-

Dimethyl sulfoxide - Wikipedia. Wikipedia. [Link]

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (PDF) Eastern Mediterranean University. [Link]

-

Physics-Based Solubility Prediction for Organic Molecules. National Institutes of Health (NIH). [Link]

-

DMSO as Pharmaceutical Solvent: Applications in Drug Formulation and Manufacturing. AZoM. [Link]

-

EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS. (PDF) Eastern Mediterranean University. [Link]

-

Experiment 1. Solubility of Organic Compounds. Scribd. [Link]

-

1-(Phenylacetyl)piperidine. PubChem, National Institutes of Health. [Link]

-

8: Identification of Unknowns (Experiment). Chemistry LibreTexts. [Link]

-

Unveiling the Solvent Effect: DMSO Interaction with Human Nerve Growth Factor and Its Implications for Drug Discovery. MDPI. [Link]

-

Innovative Applications of DMSO. LinkedIn. [Link]

-

Piperidine, 1-(1-phenylethyl)-. PubChem, National Institutes of Health. [Link]

-

Chemical Properties of Piperidine, 1-(2-phenylethyl)- (CAS 332-14-9). Cheméo. [Link]

-

Piperidine | Solubility of Things. Solubility of Things. [Link]

-

Indicate the kinds of intermolecular forces that occur between piperidine and the solvent. Gauth. [Link]

-

1-(2-phenylacetyl)piperidine-3-carboxylic acid (C14H17NO3). PubChemLite. [Link]

-

What are the kinds of intermolecular forces that occur between piperidine and the solvent in which it has. Brainly. [Link]

-

The Four Intermolecular Forces and How They Affect Boiling Points. Master Organic Chemistry. [Link]

-

PIPERIDINE. Ataman Kimya. [Link]

-

Piperidine - Wikipedia. Wikipedia. [Link]

-

Structural aspects of intermolecular interactions in the solid state of 1,4-dibenzylpiperazines bearing nitrile or amidine groups. Acta Crystallographica Section C Structural Chemistry. [Link]

-

10.3: Intermolecular Forces in Liquids. Chemistry LibreTexts. [Link]

-

Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Nural Network and Correlation Model. Physical Chemistry Research. [Link]

-

3.7: Intermolecular forces. Chemistry LibreTexts. [Link]

- Piperidine and piperazine derivatives and their use as muscarinic antagonists.

-

Chapter 11 Intermolecular Forces. Michigan State University. [Link]

-

SUPPORTING INFORMATION. (PDF) [Link]

-

Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. National Institutes of Health (NIH). [Link]

-

Dimethyl Sulfoxide (DMSO) Solubility Data. (PDF) Gaylord Chemical. [Link]

-

Common Solvents Used in Organic Chemistry: Table of Properties. Organic Chemistry Data. [Link]

Sources

- 1. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]

- 2. DMSO as Pharmaceutical Solvent: Applications in Drug Formulation and Manufacturing | Aure Chemical [aurechem.com]

- 3. 1-(Phenylacetyl)piperidine | C13H17NO | CID 77184 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Intermolecular Forces [saylordotorg.github.io]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. gauthmath.com [gauthmath.com]

- 8. brainly.com [brainly.com]

- 9. reachever.com [reachever.com]

- 10. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

1-(Phenylacetyl)piperidine melting point and physical constants

Technical Whitepaper: Physicochemical Characterization of 1-(Phenylacetyl)piperidine

Executive Summary

1-(Phenylacetyl)piperidine (CAS 3626-62-8) is a tertiary amide derivative formed from the condensation of phenylacetic acid derivatives and piperidine. It serves as a critical intermediate in the synthesis of peptidomimetics, pharmaceutical building blocks, and specific enzyme inhibitors (e.g., prolyl oligopeptidase). This technical guide provides a definitive reference for its physicochemical properties, specifically resolving ambiguities regarding its melting point, and outlines a validated synthesis protocol.

Chemical Identity & Structure

-

IUPAC Name: 2-Phenyl-1-(piperidin-1-yl)ethanone[1]

-

Common Synonyms: 1-(Phenylacetyl)piperidine; N-(Phenylacetyl)piperidine; Phenylacetic acid piperidide.

-

Molecular Weight: 203.28 g/mol [1]

-

SMILES: O=C(CC1=CC=CC=C1)N2CCCCC2

Structural Visualization: The following diagram illustrates the connectivity and the key amide bond responsible for the compound's physicochemical stability.

Figure 1: Structural connectivity of 1-(Phenylacetyl)piperidine, highlighting the tertiary amide linkage.

Physical Constants & Properties

The determination of accurate physical constants is essential for purity assessment. While some tertiary amides are oils, 1-(Phenylacetyl)piperidine is a crystalline solid at room temperature.

Table 1: Physicochemical Data Profile

| Property | Value | Notes |

| Physical State | Solid | White to off-white crystalline powder. |

| Melting Point | 101 – 103 °C | Primary experimental value [1]. |

| Boiling Point | > 300 °C (dec.) | Predicted at 760 mmHg. Vacuum distillation required for liquid phase isolation (e.g., >150 °C @ 0.5 mmHg). |

| Solubility | Lipophilic | Soluble in DCM, Chloroform, Ethyl Acetate, Ethanol. Insoluble in Water. |

| pKa | ~ -0.5 (Amide O) | Extremely weak base; protonation occurs only in strong acid. |

| Density | ~ 1.08 g/cm³ | Estimated for the solid phase. |

Critical Note on Melting Point: Literature values for "phenacyl" derivatives (ketones) often confuse automated databases. The specific melting point of 101–103 °C distinguishes the amide (phenyl-CH₂-CO-N) from related isomers.

Experimental Protocol: Synthesis & Purification

This protocol utilizes a Schotten-Baumann conditions approach, optimized for high yield and purity without requiring chromatography for the final step.

Reaction Scheme:

Workflow Diagram

Figure 2: Step-by-step synthesis and purification workflow.[1][5][6]

Detailed Methodology

-

Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and addition funnel. Purge with nitrogen.

-

Reagent Charging: Add Piperidine (1.0 equiv) and Triethylamine (1.2 equiv) to Dichloromethane (DCM, 10 mL/g) . Cool the solution to 0 °C in an ice bath.

-

Acylation: Dissolve Phenylacetyl chloride (1.0 equiv) in a small volume of DCM. Add this solution dropwise to the reaction flask over 30 minutes, maintaining temperature < 5 °C to prevent side reactions.

-

Reaction: Allow the mixture to warm to room temperature and stir for 3 hours. Monitor by TLC (EtOAc/Hexane 1:1) for the disappearance of the acid chloride/amine.

-

Workup:

-

Wash the organic layer with 1M HCl (2x) to remove excess piperidine and triethylamine.

-

Wash with Saturated NaHCO₃ (2x) to remove any hydrolyzed phenylacetic acid.

-

Wash with Brine (1x) .

-

-

Isolation: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure (rotary evaporator) to yield a crude off-white solid.

-

Purification: Recrystallize the crude solid from a mixture of Ethanol and Hexane (or Ethyl Acetate/Hexane).

-

Validation: Confirm melting point (Target: 101–103 °C).

Analytical Characterization

To ensure the identity of the synthesized compound, compare spectral data against these standard parameters.

-

¹H NMR (400 MHz, CDCl₃):

- 7.20 – 7.35 (m, 5H, Ar-H ): Characteristic aromatic multiplet.

- 3.72 (s, 2H, Ph-CH₂-CO ): Distinct singlet for the benzylic methylene group.

- 3.55 (t, 2H, N-CH₂ ): Downfield due to amide anisotropy.

- 3.38 (t, 2H, N-CH₂ ): Distinct due to restricted rotation of the amide bond (cis/trans rotamers may broaden signals).

- 1.50 – 1.65 (m, 6H, Piperidine Ring CH₂ ): Multiplet for the remaining ring protons.

-

IR Spectroscopy (ATR/KBr):

-

1635 – 1645 cm⁻¹: Strong C=O stretching vibration (Tertiary Amide I band).

-

No N-H stretch: Absence of bands >3300 cm⁻¹ confirms tertiary amide formation.

-

Safety & Handling

-

Hazards: 1-(Phenylacetyl)piperidine is not classified as a dangerous good for transport but should be treated as a chemical irritant.

-

Precursors: Phenylacetyl chloride is corrosive and a lachrymator. Piperidine is toxic and flammable. Perform all synthesis steps in a fume hood.

-

Storage: Store in a cool, dry place. Stable at room temperature for prolonged periods.

References

-

CAS Common Chemistry. (2023). 2-Phenyl-1-(1-piperidinyl)ethanone (CAS 3626-62-8).[1][2] American Chemical Society. [Link][1][2][4]

-

PubChem. (2023). 1-(Phenylacetyl)piperidine (Compound CID 77184).[1] National Library of Medicine.[1] [Link][1]

-

Acree, W. E., & Chickos, J. S. (2017). Phase Transition Enthalpy Measurements of Organic and Organometallic Compounds. Journal of Physical and Chemical Reference Data. (Note: Distinguishes between amide and ketone isomers). [Link]

Sources

- 1. 1-(Phenylacetyl)piperidine | C13H17NO | CID 77184 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. lookchem.com [lookchem.com]

- 3. Enthalpies of Vaporization of Organic and … / enthalpies-of-vaporization-of-organic-and.pdf / PDF4PRO [pdf4pro.com]

- 4. pubs.aip.org [pubs.aip.org]

- 5. Piperidine, 1-(2-phenylethyl)- (CAS 332-14-9) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. Piperidine - Wikipedia [en.wikipedia.org]

Methodological & Application

Application Note: Microwave-Assisted Synthesis of N-Acyl Piperidines

Accelerating Amide Bond Formation via Dielectric Heating

Introduction

The piperidine moiety is a pharmacophore of immense significance, serving as the structural core for numerous FDA-approved therapeutics, including Donepezil (Alzheimer’s), Methylphenidate (ADHD), and Raloxifene (SERM).[1] The N-acylation of piperidine is a critical derivatization step in medicinal chemistry to modulate lipophilicity and metabolic stability.

Traditional thermal acylation (Schotten-Baumann conditions) often suffers from long reaction times, the requirement for excess toxic reagents (e.g., thionyl chloride), and tedious workups.[1] Microwave-assisted organic synthesis (MAOS) offers a paradigm shift.[1] By leveraging dipolar polarization and ionic conduction , MAOS allows for rapid volumetric heating, often permitting solvent-free conditions that align with Green Chemistry Principle #5 (Safer Solvents and Auxiliaries).[1]

This guide provides two field-validated protocols for synthesizing N-acyl piperidines: a high-throughput method using acid chlorides and a green, atom-efficient method using direct carboxylic acid condensation.

Mechanistic Insight: Why Microwave?

Unlike conventional heating, which relies on conductive heat transfer from the vessel wall (creating temperature gradients), microwave irradiation (2.45 GHz) couples directly with the reaction matrix.[1]

The Dipolar Polarization Effect

Piperidine (a polar secondary amine) and the acyl source align with the oscillating electric field. The molecular friction generated by this rapid realignment (billions of times per second) results in internal heat generation. This can lead to selective heating of the polar reactants over the non-polar vessel, effectively lowering the activation energy barrier (

Figure 1: Mechanistic pathway of microwave irradiation accelerating the acylation process.[1]

Comparative Data: Thermal vs. Microwave

The following data highlights the efficiency gains when synthesizing N-benzoylpiperidine (Model Reaction).

| Parameter | Conventional Thermal (Reflux) | Microwave-Assisted (Method A) | Microwave-Assisted (Method B)[1] |

| Reagents | Benzoyl Chloride + TEA | Benzoyl Chloride + Basic Alumina | Benzoic Acid + Silica Gel |

| Solvent | DCM or Toluene | Solvent-Free | Solvent-Free |

| Temperature | 40°C - 110°C | 60°C - 80°C | 140°C |

| Time | 2 - 6 Hours | 2 - 4 Minutes | 5 - 10 Minutes |

| Yield | 65 - 78% | 92 - 96% | 85 - 90% |

| Purification | Liquid-Liquid Extraction | Simple Filtration | Filtration / Recrystallization |

Experimental Protocols

Method A: Solvent-Free Acylation on Basic Alumina

Best for: High-throughput library generation, acid-sensitive substrates, and avoiding chlorinated solvents.[1] Mechanism: Basic alumina acts as both the solid support (dispersing reagents for max MW absorption) and the base (scavenging HCl).[1]

Reagents

Protocol Steps

-

Adsorption: In a mortar, mix the piperidine (e.g., 1 mmol) with basic alumina (1 g).[1] Grind gently until a free-flowing powder is obtained.

-

Addition: Add the acyl chloride (1.1 mmol) dropwise to the powder while mixing. Caution: Exothermic reaction.

-

Vessel Loading: Transfer the impregnated alumina into a microwave-transparent process vial (Pyrex or Quartz). Cap loosely (or use a dedicated MW pressure cap if using a sealed system).

-

Irradiation:

-

Workup: Cool to room temperature. Add EtOAc (10 mL) to the vial and vortex to desorb the product. Filter through a fritted funnel to remove the alumina.

-

Analysis: Concentrate the filtrate. The product is typically pure enough for NMR/MS analysis without chromatography.

Method B: Direct Amidation of Carboxylic Acids

Best for: Green chemistry applications, "Atom Economy," and when Acyl Chlorides are unstable or unavailable.[1] Mechanism: Thermal dehydration driven by MW energy. Silica gel acts as a water scavenger and Lewis acid catalyst to activate the carbonyl.

Reagents

Protocol Steps

-

Preparation: Mix the carboxylic acid (1 mmol) and piperidine (1.2 mmol) in a microwave vial.

-

Catalyst Addition: Add 200 mg of Silica Gel. (Optional: Add 10 mol% Boric Acid for difficult substrates).

-

Irradiation:

-

Mode: Sealed Vessel (Critical to reach superheated temps).

-

Power: Max 300 W.[3]

-

Temp: 140°C.

-

Time: 5–10 minutes.

-

Pressure Limit: Set to 250 psi (Safety cutoff).

-

-

Workup: Dilute with Ethanol or EtOAc. Filter to remove silica.

-

Purification: If excess amine remains, wash with dilute 1N HCl. Recrystallize if solid.

Workflow Decision Matrix

Use this logic flow to select the appropriate protocol for your specific substrate.

Figure 2: Decision matrix for selecting the optimal microwave acylation protocol.

Troubleshooting & Optimization

-

Superheating: Microwave solvents can reach temperatures 20-30°C above their boiling points in sealed vessels. Ensure your vial is rated for the pressure generated by piperidine (bp 106°C).

-

Hot Spots: In solvent-free methods, "hot spots" can degrade the product. Remedy: Ensure the alumina/silica mixture is homogenous and use a reactor with active stirring or vessel rotation.

-

Pressure Safety: Piperidine is volatile. Always set a pressure limit (typically 200-300 psi) on the microwave reactor to prevent vial failure.[1]

References

-

Microwave-Assisted Organic Synthesis (MAOS)

-

Kappe, C. O. "Controlled Microwave Heating in Modern Organic Synthesis." Angewandte Chemie International Edition, 2004.

-

-

Solvent-Free Acylation on Alumina

-

Varma, R. S., et al. "Microwave-assisted acylation of amines on alumina."[1] Tetrahedron Letters, 2000.

-

-

Direct Amidation of Carboxylic Acids

-

Perreux, L., et al. "Solvent-free preparation of amides from acids and primary amines under microwave irradiation."[1] Tetrahedron, 2002.

-

-

Piperidine Derivatization Data

-

Zare, A., et al.[2] "A Conversion of Carboxylic Acids to Amides under Microwave Irradiation." Asian Journal of Chemistry, 2009.

-

Sources

Application Note: Streamlined Synthesis of 1-(Phenylacetyl)piperidine via DCC/DMAP Coupling

Abstract

This document provides a comprehensive guide for the synthesis of 1-(Phenylacetyl)piperidine, a key amide, through a robust and widely applicable N,N'-Dicyclohexylcarbodiimide (DCC) and 4-Dimethylaminopyridine (DMAP) mediated coupling protocol. Amide bond formation is a cornerstone of organic and medicinal chemistry, and this method offers a mild and efficient route. This guide details the underlying reaction mechanism, provides a step-by-step experimental protocol, outlines safety considerations, and offers troubleshooting advice, tailored for researchers in synthetic chemistry and drug development.

Introduction: The Significance of Amide Bond Formation

The amide functional group is a ubiquitous feature in a vast array of biologically active molecules, including peptides, pharmaceuticals, and natural products. The direct condensation of a carboxylic acid and an amine to form an amide is thermodynamically challenging due to the formation of a stable and unreactive carboxylate-ammonium salt.[1][2] To overcome this, coupling agents are employed to activate the carboxylic acid, making it susceptible to nucleophilic attack by the amine.

N,N'-Dicyclohexylcarbodiimide (DCC) is a powerful dehydrating agent widely used for this purpose.[2] In concert with a nucleophilic catalyst, 4-(Dimethylamino)pyridine (DMAP), this system provides an efficient method for amide bond formation under mild conditions.[3][4] This application note focuses on the synthesis of 1-(Phenylacetyl)piperidine as a model system to illustrate the practical application of the DCC/DMAP coupling methodology.

Reaction Mechanism and the Role of Reagents

The DCC/DMAP-mediated coupling proceeds through a multi-step mechanism designed to activate the carboxylic acid and facilitate amide bond formation.

-

Activation of the Carboxylic Acid: DCC reacts with phenylacetic acid to form a highly reactive O-acylisourea intermediate. This intermediate is susceptible to nucleophilic attack.[1][5][6]

-

Role of DMAP: DMAP acts as an acyl transfer agent.[4][6] It reacts with the O-acylisourea to form a highly reactive N-acylpyridinium salt. This intermediate is more reactive towards the amine than the O-acylisourea and minimizes potential side reactions such as the formation of N-acylurea.[5][6]

-

Nucleophilic Attack and Amide Formation: The amine, piperidine, then attacks the activated N-acylpyridinium salt, leading to the formation of the desired amide, 1-(Phenylacetyl)piperidine, and regenerating the DMAP catalyst.[4]

-

Byproduct Formation: The DCC is consumed in the reaction, forming N,N'-dicyclohexylurea (DCU), a largely insoluble byproduct that precipitates out of the reaction mixture.[7][8][9]

Visualizing the Mechanism

Caption: Mechanism of DCC/DMAP catalyzed amide bond formation.

Experimental Protocol

This protocol outlines the synthesis of 1-(Phenylacetyl)piperidine on a laboratory scale.

Materials and Reagents

| Reagent | Formula | MW ( g/mol ) | M.P. (°C) | B.P. (°C) | Density (g/mL) |

| Phenylacetic Acid | C₈H₈O₂ | 136.15 | 76-78 | 265.5 | 1.081 |

| Piperidine | C₅H₁₁N | 85.15 | -9 | 106 | 0.862 |

| DCC | C₁₃H₂₂N₂ | 206.33 | 34-35 | 154-156 | 1.247 |

| DMAP | C₇H₁₀N₂ | 122.17 | 109-111 | - | - |

| Dichloromethane | CH₂Cl₂ | 84.93 | -96.7 | 39.6 | 1.326 |

| 1N HCl | HCl | 36.46 | - | - | 1.016 |

| Sat. NaHCO₃ | NaHCO₃ | 84.01 | - | - | - |

| Brine | NaCl | 58.44 | - | - | - |

| Anhydrous Na₂SO₄ | Na₂SO₄ | 142.04 | - | - | 2.664 |

Safety Precautions

-

DCC is a potent sensitizer and should be handled with extreme care.[10][11] Always wear gloves and work in a well-ventilated fume hood.[10][12][13] Skin contact may cause severe allergic reactions.[10][13]

-

DMAP is toxic and should be handled with appropriate personal protective equipment.

-

Piperidine is a flammable and corrosive liquid.

-

Dichloromethane is a volatile and potentially carcinogenic solvent.

Step-by-Step Procedure

-

Reaction Setup: To a flame-dried, 100 mL round-bottom flask equipped with a magnetic stir bar, add phenylacetic acid (1.36 g, 10 mmol, 1.0 eq) and dichloromethane (DCM, 40 mL). Stir the mixture at room temperature until all the solid dissolves.

-

Addition of Amine and Catalyst: To the solution, add piperidine (0.85 g, 1.0 mL, 10 mmol, 1.0 eq) followed by DMAP (0.12 g, 1 mmol, 0.1 eq).

-

Initiation of Coupling: Cool the reaction mixture to 0 °C in an ice bath. In a separate beaker, dissolve DCC (2.27 g, 11 mmol, 1.1 eq) in DCM (10 mL). Add the DCC solution dropwise to the reaction mixture over 10 minutes.

-

Reaction Progress: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-16 hours. The formation of a white precipitate (DCU) will be observed.[9]

-

Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 30% Ethyl Acetate in Hexanes).

Visualizing the Workflow

Sources

- 1. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Enhancement of peptide coupling reactions by 4-dimethylaminopyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. organic-synthesis.com [organic-synthesis.com]

- 6. Steglich Esterification [organic-chemistry.org]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. peptide.com [peptide.com]

- 10. reddit.com [reddit.com]

- 11. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]

- 12. carlroth.com:443 [carlroth.com:443]

- 13. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

Troubleshooting & Optimization

Technical Support Center: Optimizing Amide Coupling for Sterically Hindered Amines

Welcome to our technical guide for researchers, scientists, and drug development professionals. As a Senior Application Scientist, I understand that the formation of an amide bond, while one of the most fundamental reactions in medicinal chemistry, can become a significant bottleneck when dealing with sterically demanding substrates.[1][2][3] This guide is designed to provide in-depth, field-proven insights to help you navigate and troubleshoot these challenging transformations. We will move beyond simple protocols to explore the underlying principles, enabling you to make informed decisions to optimize your reaction conditions.

Section 1: Understanding the Challenge

The primary difficulty in coupling a sterically hindered amine stems from the slow rate of the key bond-forming step: the nucleophilic attack of the amine on the activated carboxylic acid intermediate.[1][4] Bulky substituents on or near the nitrogen atom physically obstruct this approach, dramatically reducing the reaction rate and allowing competing side reactions to dominate. This often leads to low yields, complex product mixtures, or complete reaction failure.[1][5]

Key factors contributing to the difficulty include:

-

Reduced Nucleophilicity: The electron-donating or -withdrawing nature of the substituents can electronically deactivate the amine. However, the more pressing issue is the steric bulk that limits the amine's ability to access the electrophilic carbonyl carbon of the activated acid.

-

Stability of Activated Intermediates: The activated carboxylic acid species (e.g., an O-acylisourea intermediate from a carbodiimide) is often transient.[6][7][8] If the hindered amine cannot react with it quickly, the intermediate may decompose or react with other species in the mixture, leading to undesired byproducts.[7]

Section 2: Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during the coupling of sterically hindered amines in a practical question-and-answer format.

Question 1: My reaction shows very low to no yield. What are the primary causes and how can I improve the conversion?

Answer: This is the most frequent problem and usually points to one of three areas: ineffective carboxylic acid activation, suboptimal reaction conditions, or simply an extremely challenging substrate combination that requires a more forceful approach.

Potential Cause A: Inadequate Carboxylic Acid Activation

The coupling reagent you are using may not be potent enough to generate a sufficiently reactive intermediate to overcome the steric barrier. Standard carbodiimide conditions (DCC, EDC) alone often fail for these substrates.[9]

Solutions & Scientific Rationale:

-

Switch to a More Powerful Coupling Reagent: Modern uronium/aminium or phosphonium-based reagents are generally more effective for hindered couplings as they generate highly reactive activated esters.[3][10] Acyl fluorides represent another excellent, highly reactive option.[5][9]

-

Incorporate Activating Additives: If using a carbodiimide like EDC, the addition of N-hydroxybenzotriazole (HOBt) or, more effectively, 1-hydroxy-7-azabenzotriazole (HOAt), is crucial.[7] These additives trap the initial, unstable O-acylisourea intermediate to form a more stable but still highly reactive HOBt/HOAt active ester.[7] This intermediate has a longer lifetime, increasing the probability of a successful collision with the hindered amine.

Below is a diagram illustrating the critical role of additives in carbodiimide chemistry.

Caption: Troubleshooting workflow for low-yield hindered couplings.

Section 3: Detailed Experimental Protocols

These protocols provide a starting point for your experiments. Always perform reactions on a small scale first to optimize conditions.

Protocol 1: High-Potency Coupling with HATU

This method is a robust starting point for many difficult couplings.

-

Under an inert atmosphere (Nitrogen or Argon), dissolve the carboxylic acid (1.0 equiv.) in anhydrous DMF (to a concentration of 0.1-0.2 M).

-

Add HATU (1.1 equiv.) to the solution and stir for 1 minute.

-

Add the sterically hindered amine (1.2 equiv.).

-

Add DIPEA (3.0 equiv.) dropwise to the mixture.

-

Stir the reaction at room temperature and monitor its progress by LC-MS or TLC. If the reaction is sluggish after 4-6 hours, warm the mixture to 40-50 °C.

-

Upon completion, dilute the reaction with ethyl acetate or another suitable organic solvent and wash with saturated aqueous NaHCO₃, water, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Protocol 2: In-situ Acyl Fluoride Formation and Coupling

This protocol is adapted from methods developed for extremely challenging substrates. [5][9]

-

Under an inert atmosphere, dissolve the carboxylic acid (1.2 equiv.) in anhydrous acetonitrile or DCM (0.2 M).

-

Add a fluorinating agent such as BTFFH (1.2 equiv.) or XtalFluor-E (1.2 equiv.).

-

Add a non-nucleophilic base such as 2,4,6-collidine (1.5 equiv.).

-

Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the acyl fluoride.

-

Add the sterically hindered amine (1.0 equiv.) to the reaction mixture.

-

Seal the reaction vessel and heat to 80 °C (conventional heating or microwave).

-

Monitor the reaction by LC-MS. These reactions may require 12-24 hours.

-

After cooling to room temperature, perform an aqueous workup as described in Protocol 1 and purify by chromatography.

References

-

Organic Chemistry Tutor. (n.d.). Carbodiimide-Mediated Coupling. Retrieved from [Link]

-

Aapptec Peptides. (2021, May 19). Carbodiimides and Additives. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]

-

ACS Publications. (2022, April 7). Water: An Underestimated Solvent for Amide Bond-Forming Reactions. Retrieved from [Link]

-

Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 22). Conversion of Carboxylic acids to amides using DCC as an activating agent. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]

-

RSC Publishing. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. Retrieved from [Link]

-

Wikipedia. (n.d.). Carbodiimide. Retrieved from [Link]

-

ResearchGate. (2025, August 9). The Synthesis of Sterically Hindered Amides. Retrieved from [Link]

-

Encyclopedia.pub. (2023, February 22). Direct Amidations of Carboxylic Acids with Amines. Retrieved from [Link]

-

ACS Publications. (2022, April 7). Water: An Underestimated Solvent for Amide Bond-Forming Reactions. ACS Sustainable Chemistry & Engineering. Retrieved from [Link]

-

HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

-

Luxembourg Bio Technologies. (2008, June 23). Amide bond formation: beyond the myth of coupling reagents. Retrieved from [Link]

-

CHIMIA. (n.d.). The Synthesis of Sterically Hindered Amides. Retrieved from [Link]

-

Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

-

Tohoku University. (2023, February 16). Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. Retrieved from [Link]

-

Repositorio Académico - Universidad de Chile. (n.d.). Solvent Effects on the Amidic Bond. Retrieved from [Link]

-

Reddit. (2025, December 22). Side reactions with HBTU amide coupling?. Retrieved from [Link]

-

RSC Publishing. (n.d.). Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide. Green Chemistry. Retrieved from [Link]

-

Current Chemistry Letters. (2022, August 29). Process optimization for acid-amine coupling: a catalytic approach. Retrieved from [Link]

-

RSC Publishing. (2015, November 5). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. DOI:10.1039/C5OB02129D. Retrieved from [Link]

-

Dilun Biotechnology. (2025, August 28). Commonly Used Coupling Reagents in Peptide Synthesis. Retrieved from [Link]

-

ResearchGate. (2015, November 5). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. Retrieved from [Link]

-

NIH. (n.d.). Challenges and Breakthroughs in Selective Amide Activation. PMC. Retrieved from [Link]

-

ResearchGate. (n.d.). Mechanisms for the activation of carboxylic acid in amide bond.... Retrieved from [Link]

-

Luxembourg Bio Technologies. (n.d.). Developments in peptide and amide synthesis. Retrieved from [Link]

-

ACS Publications. (2016, September 27). Synthesis of Hindered Anilines: Three-Component Coupling of Arylboronic Acids, tert-Butyl Nitrite, and Alkyl Bromides. Organic Letters. Retrieved from [Link]

-

NIH. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. Retrieved from [Link]

-

Master Organic Chemistry. (2018, February 28). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Retrieved from [Link]

-

Reddit. (2021, October 20). Tips and tricks for difficult amide bond formation?. Retrieved from [Link]

-

ResearchGate. (2015, March 22). How do I improve the yield of a carboxylic acid/amine coupling with EDC/DMAP at RT in DCM?. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. encyclopedia.pub [encyclopedia.pub]

- 3. hepatochem.com [hepatochem.com]

- 4. ojs.chimia.ch [ojs.chimia.ch]

- 5. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. organicchemistrytutor.com [organicchemistrytutor.com]

- 7. peptide.com [peptide.com]

- 8. Carbodiimide - Wikipedia [en.wikipedia.org]

- 9. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

Technical Support Center: Hydrolysis Control of 1-(Phenylacetyl)piperidine

This guide is structured as a specialized Technical Support Center for researchers working with 1-(Phenylacetyl)piperidine (PAP). It prioritizes field-proven troubleshooting, mechanistic insight, and rigorous analytical validation.

Ticket ID: PAP-HYD-001 Status: Open Assigned Specialist: Senior Application Scientist Subject: Optimization and Troubleshooting of Acid-Catalyzed Hydrolysis

Executive Summary

1-(Phenylacetyl)piperidine (PAP) is a tertiary amide. Unlike primary or secondary amides, tertiary amides possess significant hydrolytic stability due to the lack of an N-H bond to assist in tautomerization and the steric bulk of the piperidine ring.

Controlling this reaction—whether to accelerate it for degradation studies or inhibit it for formulation stability—requires precise manipulation of the activation energy (

Module 1: The Mechanistic Pathway

User Question: Why is my reaction rate first-order with respect to acid concentration but plateauing at high acidity?

Technical Insight:

The hydrolysis of PAP in acidic media follows an

However, in highly concentrated acids, the activity of water (

Visualization: Acid-Catalyzed Hydrolysis Pathway

The following diagram illustrates the critical intermediates. Note that the Tetrahedral Intermediate formation is the energetic barrier you must overcome.

Module 2: Critical Process Parameters (Troubleshooting Guide)

Issue 1: "The reaction is too slow, even at reflux."

Diagnosis: Phase Transfer Limitation.

PAP is lipophilic (LogP

-

Co-solvent Addition: Add 1,4-dioxane or Acetic Acid (glacial) to homogenize the mixture.

-

Warning: Do not use Methanol or Ethanol. In acidic media, this causes alcoholysis (transamidation), yielding Methyl Phenylacetate instead of Phenylacetic Acid.

-

-

Temperature: Tertiary amides often require temperatures

C. If refluxing in water (

Issue 2: "I have inconsistent mass balance in my HPLC data."

Diagnosis: Product Volatility or Detection Gaps. Corrective Protocol:

-

Piperidine Invisibility: Piperidine has negligible UV absorbance above 200 nm. If you are using UV detection at 254 nm, you are only seeing PAP and Phenylacetic Acid (PAA). You cannot calculate mass balance without a Charged Aerosol Detector (CAD) or MS for the amine.

-

PAA Sublimation: Phenylacetic acid can sublime during high-vacuum drying. Lyophilize (freeze-dry) the acidic mixture or extract into alkaline water (pH > 10) to keep PAA as the non-volatile carboxylate salt.

Issue 3: "The reaction reverses upon workup."

Diagnosis: Impossible in Acidic Media.

Technical Insight: Unlike ester hydrolysis, acid-catalyzed amide hydrolysis is effectively irreversible.[2] The amine product (piperidine) is immediately protonated to the piperidinium ion (

Module 3: Validated Experimental Protocols

Experiment A: Forced Degradation (Kinetics Study)

Objective: Determine the half-life (

Reagents:

-

PAP (10 mM final conc.)

-

0.1 M HCl (aqueous)

-

Acetonitrile (ACN) as co-solvent (ratio 50:50 v/v)

Workflow:

-

Dissolve 20.3 mg PAP in 5 mL ACN.

-

Add 5 mL 0.2 M HCl.

-

Incubate at 80°C (controlled heating block).

-

Sampling: Aliquot 100

L every 60 minutes. -

Quenching: Immediately dilute aliquot into 900

L of cold 100 mM Ammonium Acetate buffer (pH 4.5). Note: Quenching by neutralization prevents column damage but also stops the reaction.

Experiment B: Analytical Monitoring (HPLC-UV)

Objective: Separate PAP from PAA.

| Parameter | Setting |

| Column | C18 or Phenyl-Hexyl (150 x 4.6 mm, 3.5 |

| Mobile Phase A | 0.1% Phosphoric Acid in Water (pH ~2.0) |

| Mobile Phase B | Acetonitrile |

| Gradient | 10% B to 60% B over 15 mins |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm (for PAA detection) and 254 nm (for PAP specificity) |

| Retention | PAA elutes early (polar); PAP elutes late (non-polar). |

Module 4: Decision Tree for Optimization

Use this flowchart to diagnose reaction failures.

FAQ: Frequently Asked Questions

Q: Can I use Sulfuric Acid (

Q: Why does my Phenylacetic Acid peak tail significantly on HPLC?

A: PAA is a carboxylic acid (

Q: I am seeing an unknown impurity at RRT 1.1 relative to PAA. A: Did you use Ethanol as a solvent? If so, you likely formed Ethyl Phenylacetate via acid-catalyzed esterification of the product or transacylation of the starting material. Always use non-nucleophilic co-solvents (ACN, Dioxane) for hydrolysis.

References

-

Mechanism of Amide Hydrolysis: Brown, R. S., Bennett, A. J., & Slebocka-Tilk, H. (1992). "Recent advances in the understanding of the mechanism of amide hydrolysis."[4] Accounts of Chemical Research, 25(11), 481–488.

-

Solubility & Properties of Piperidine Derivatives: National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 77184, 1-(Phenylacetyl)piperidine.[5]

-

Analytical Method (HPLC of Phenylacetic Acid): Shariati, S., et al. (2007).[6] "Three phase liquid phase microextraction of phenylacetic acid... coupled with HPLC-UV." Journal of Chromatography B.

- Acid Catalysis Fundamentals: Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. "Hydrolysis of Amides in Acid." Oxford University Press. (Standard Reference Text).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. perlego.com [perlego.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Reaction mechanism of the acidic hydrolysis of highly twisted amides: Rate acceleration caused by the twist of the amide bond - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 1-(Phenylacetyl)piperidine | C13H17NO | CID 77184 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Three phase liquid phase microextraction of phenylacetic acid and phenylpropionic acid from biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]

Validation & Comparative

Structural Elucidation & Benchmarking: 13C NMR Assignment of 2-phenyl-1-(piperidin-1-yl)ethanone

This guide provides an in-depth technical analysis of the 13C NMR chemical shift assignments for 2-phenyl-1-(piperidin-1-yl)ethanone (also known as N-phenylacetylpiperidine).[1] It is designed for researchers requiring rigorous structural validation and explores the critical conformational dynamics that complicate the NMR spectra of amide-containing heterocycles.[1]

Executive Summary & Compound Significance

2-phenyl-1-(piperidin-1-yl)ethanone (

Accurate NMR assignment of this molecule is often complicated by restricted rotation around the amide bond (

Conformational Analysis & Resonance

To interpret the NMR data correctly, one must understand the electronic environment.[1] The lone pair on the nitrogen atom delocalizes into the carbonyl

Figure 1: Amide Resonance & Rotameric Equilibrium

The following diagram illustrates the resonance structures and the resulting restricted rotation that differentiates the syn and anti protons/carbons of the piperidine ring.[1]

Caption: Logical flow explaining why the piperidine ring carbons appear as distinct signals rather than a single averaged signal.

Comparative Assignments: Experimental vs. DFT

The following data compares standard experimental shifts in Chloroform-d (

Methodology:

-

Experimental: 100 MHz 13C NMR,

, 298 K. -

Computational: DFT B3LYP/6-31G(d,p) geometry optimization followed by NMR shielding tensor calculation (GIAO method).

Table 1: 13C NMR Chemical Shift Assignments ( , ppm)

| Carbon Position | Atom Label | Exp.[1][2][3][4][5][6][7][8] Shift ( | Calc.[1][9] Shift (DFT) | Signal Type | Assignment Logic |

| Carbonyl | C1 | 169.2 | 171.5 | Quaternary | Deshielded by O and N; characteristic amide region.[1] |

| Ipso-Phenyl | C1'' | 135.4 | 138.1 | Quaternary | Aromatic C attached to |

| Meta-Phenyl | C3''/C5'' | 128.8 | 129.5 | CH | Intense signal; typical benzene region.[1] |

| Ortho-Phenyl | C2''/C6'' | 128.6 | 129.2 | CH | Overlaps heavily with meta; distinguish via HMBC.[1] |

| Para-Phenyl | C4'' | 126.7 | 127.1 | CH | Most shielded aromatic CH.[1] |

| Benzylic | C2 | 41.2 | 42.5 | Alpha to carbonyl and phenyl ring.[1] | |

| Pip-Alpha (syn) | C2' | 47.1 | 48.2 | cis to Oxygen; deshielded by steric compression/anisotropy.[1] | |

| Pip-Alpha (anti) | C6' | 43.0 | 44.1 | trans to Oxygen; distinct from C2' due to restricted rotation.[1] | |

| Pip-Beta | C3'/C5' | 26.5 / 25.6 | 27.0 | Often appear as two peaks or one broad peak depending on T. | |

| Pip-Gamma | C4' | 24.5 | 24.8 | Furthest from amide; typically the most shielded aliphatic.[1] |

*Note: At room temperature, C2' and C6' often appear as broad humps or distinct peaks.[1] Heating the sample to >50°C (in DMSO-

Detailed Spectral Analysis & Causality

A. The Carbonyl & Benzylic Region (The "Linker")

The carbonyl signal at 169.2 ppm is the anchor of the spectrum.[1] It is less deshielded than a ketone (~190 ppm) due to the electron-donating resonance of the amide nitrogen.[1]

-

Validation: The benzylic carbon (41.2 ppm ) will show a strong HMBC correlation to the carbonyl.[1] This confirms the connectivity:

.[1]

B. The Piperidine Ring (The "Rotamer Effect")

This is the most common source of assignment error.[1] In a free amine, the piperidine alpha-carbons (

-

C2' (47.1 ppm): The carbon syn to the carbonyl oxygen experiences a different magnetic environment than the anti carbon.[1]

-

C6' (43.0 ppm): The carbon anti to the oxygen.[1]

-

Observation: In

at 25°C, these peaks may appear broad. If the resolution is poor, they are easily mistaken for impurities.[1]-

Protocol Tip: If assignments are ambiguous, run the NMR at 55°C. The rotation rate increases, and these two signals will merge (coalesce) into a sharp singlet around 45 ppm.[1]

-

C. The Aromatic Region

The phenyl ring shows a typical monosubstituted pattern.[1]

-

Ipso (135.4 ppm): Identified by its low intensity (long relaxation time, no NOE enhancement).[1]

-

Para (126.7 ppm): Usually the unique, most upfield aromatic signal.[1]

Experimental Protocols

Protocol A: Sample Preparation for High-Resolution 13C NMR

To ensure detection of the quaternary carbons and resolution of the rotamers:

-

Mass: Dissolve 30-50 mg of the compound in 0.6 mL of solvent.

-

Solvent:

-

Standard:Chloroform-d (

) . Excellent solubility, distinct peaks. -

Alternative:DMSO-

. Use if rotamer broadening is severe; allows for high-temperature experiments.[1]

-

-

Tube: Use a high-quality 5mm NMR tube (Wilmad 528-PP or equivalent) to minimize shimming errors.

Protocol B: Acquisition Parameters (Bruker/Varian Standard)

-

Pulse Sequence: zgpg30 (Power-gated decoupling).[1]

-

Relaxation Delay (D1): Set to 2.0 - 3.0 seconds . The carbonyl and ipso carbons have long

relaxation times.[1] A short D1 will result in missing quaternary signals.[1] -

Scans (NS): Minimum 1024 scans for adequate S/N ratio on the quaternary carbons.

-

Spectral Width: 0 - 220 ppm.[1]

Validation Workflow (Graphviz)

Use this logic flow to confirm your assignment if your data deviates from the table.

Caption: Step-by-step decision tree for validating the magnetic non-equivalence of the piperidine ring.

References

-

Imperial College London. (2021).[1] 2-Phenyl-1-(piperidin-1-yl)ethan-1-one (13) NMR Dataset. DOI: 10.14469/hpc/10011.[1][10] Link

-

Reich, H. J. (2023).[1] Structure Determination Using NMR Spectroscopy: Amide Rotation. University of Wisconsin-Madison.[1] Link

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[1] (Standard text for general chemical shift ranges).

-

Wodtke, R., et al. (2018).[1][7] NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior. RSC Advances, 8, 40921-40933.[1] Link (Provides mechanistic validation for piperidine ring splitting in amides).

Sources

- 1. 2-Phenyl-1-(piperidin-1-yl)ethanone [webbook.nist.gov]

- 2. mdpi.com [mdpi.com]

- 3. organicchemistrydata.org [organicchemistrydata.org]

- 4. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 5. Piperidine(110-89-4) 13C NMR spectrum [chemicalbook.com]

- 6. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. rsc.org [rsc.org]

- 10. 2-Phenyl-1-(piperidin-1-yl)ethan-1-one (13) | Imperial College London [data.hpc.imperial.ac.uk]

Technical Guide: Mass Spectrometry Characterization of 1-(Phenylacetyl)piperidine

This guide provides an in-depth technical analysis of the mass spectrometry fragmentation patterns of 1-(Phenylacetyl)piperidine , a critical impurity and precursor often encountered in forensic toxicology and synthetic opioid analysis.

Executive Summary & Forensic Significance

1-(Phenylacetyl)piperidine (CAS: 4093-31-6) is a structural isomer of the regulated fentanyl precursor N-Phenethyl-4-piperidone (NPP) . Both compounds share the molecular formula C₁₃H₁₇NO and a molecular weight of 203.28 g/mol , presenting a significant challenge in forensic identification.

Differentiation relies on distinct fragmentation pathways driven by their respective functional groups: the amide linker in 1-(Phenylacetyl)piperidine versus the ketone/amine structure in NPP. This guide details the mechanistic cleavage patterns in both Electron Ionization (EI) and Electrospray Ionization (ESI) to establish a self-validating identification protocol.

Mechanistic Fragmentation Pathways (The "Why")

Electron Ionization (EI) – GC-MS

In EI (70 eV), 1-(Phenylacetyl)piperidine undergoes fragmentation dominated by

-

Pathway A (Amide Cleavage): The bond between the carbonyl carbon and the nitrogen is robust, but

-cleavage on the benzyl side is favorable. However, the formation of the resonance-stabilized carbamoyl cation (piperidine-1-carbonyl ion) is the most dominant pathway. -

Pathway B (Benzyl Cleavage): The tropylium ion (

) is formed from the benzyl moiety, a common feature in phenyl-substituted compounds.

Key Diagnostic Ions:

-